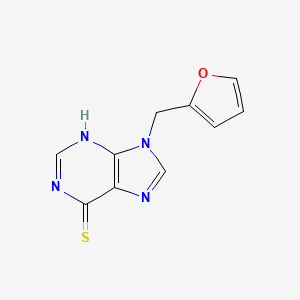
9-(2-furylmethyl)-9H-purine-6-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-furylmethyl)-3H-purine-6-thione is a heterocyclic compound that belongs to the class of purine derivatives This compound features a purine ring system substituted with a furylmethyl group at the 9-position and a thione group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-furylmethyl)-3H-purine-6-thione typically involves the reaction of appropriate purine derivatives with furylmethyl halides under basic conditions. One common method involves the use of 6-thiopurine as a starting material, which is reacted with 2-furylmethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution reaction, yielding the desired product after purification.
Industrial Production Methods
Industrial production of 9-(2-furylmethyl)-3H-purine-6-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
9-(2-furylmethyl)-3H-purine-6-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as sodium borohydride.
Substitution: The furylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted purine derivatives.
科学的研究の応用
9-(2-furylmethyl)-3H-purine-6-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 9-(2-furylmethyl)-3H-purine-6-thione involves its interaction with various molecular targets, including enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the furylmethyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
6-thiopurine: A purine derivative with a thione group at the 6-position, used as an anticancer and immunosuppressive agent.
2-furylmethyl derivatives: Compounds with a furylmethyl group, known for their diverse biological activities.
Uniqueness
9-(2-furylmethyl)-3H-purine-6-thione is unique due to the combination of the purine ring system with both a furylmethyl group and a thione group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
17801-50-2 |
|---|---|
分子式 |
C10H8N4OS |
分子量 |
232.26 g/mol |
IUPAC名 |
9-(furan-2-ylmethyl)-3H-purine-6-thione |
InChI |
InChI=1S/C10H8N4OS/c16-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-15-7/h1-3,5-6H,4H2,(H,11,12,16) |
InChIキー |
XPKNCYCTWFVAJB-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)CN2C=NC3=C2NC=NC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



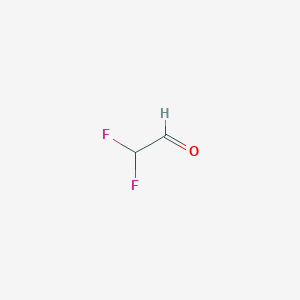
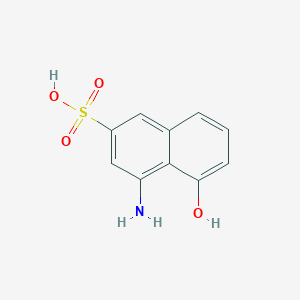
![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

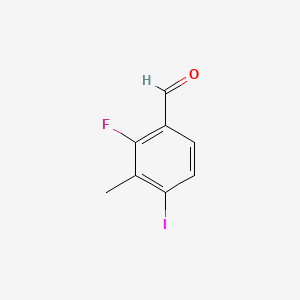
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
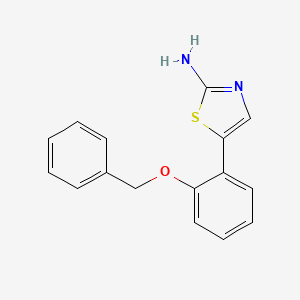
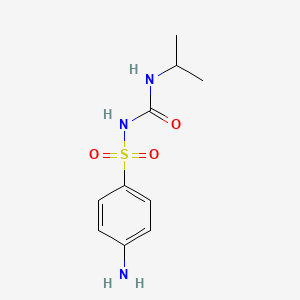
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
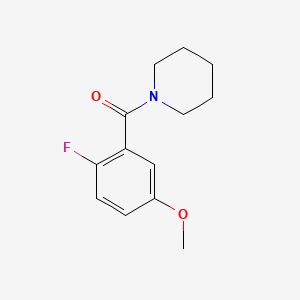
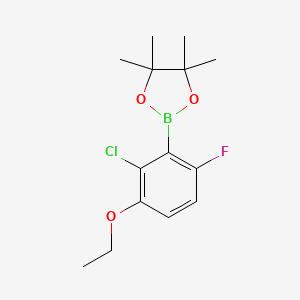
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
